molecular formula C₈H₉NO₂ B015221 1-(2-Hydroxyphenyl)ethan-1-one oxime CAS No. 1196-29-8

1-(2-Hydroxyphenyl)ethan-1-one oxime

Cat. No. B015221
Key on ui cas rn: 1196-29-8
M. Wt: 151.16 g/mol
InChI Key: JZXBPZWZZOXDFB-UHFFFAOYSA-N
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Patent
US06627645B2

Procedure details

Hydroxylammoniumchloride (6.96 g, 100 mmol) and sodium acetate.3H2O (13.6 g, 100 mmol) were dissolved in 150 mL ethanol:water (7:3) and added to a solution of 2-hydroxyacetophenone (6.81 g, 50 mmol) in 50 mL ethanol:water (7:3). The pH was adjusted to 4-5 with 4N HCl (˜10 mL) and the reaction mixture was then heated to reflux (100° C.) for 1 hour. The oil bath was removed and the mixture was left overnight with stirring. Ethanol was partly removed by evaporation and the aqueous phase was extracted with ethyl acetate two times. The combined organic phases were dried over magnesium sulphate and evaporated to dryness to produce 7.55 g of pure 24.
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.81 g
Type
reactant
Reaction Step Three
Name
ethanol water
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
ethanol water
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[OH:2][NH3+:3].[C:4]([O-:7])(=O)[CH3:5].[Na+].O[CH2:10][C:11]([C:13]1C=C[CH:16]=[CH:15][CH:14]=1)=O.Cl>C(O)C.O>[OH:7][C:4]1[CH:5]=[CH:16][CH:15]=[CH:14][C:13]=1[C:11](=[N:3][OH:2])[CH3:10] |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
6.96 g
Type
reactant
Smiles
[Cl-].O[NH3+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
6.81 g
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
ethanol water
Quantity
50 mL
Type
solvent
Smiles
C(C)O.O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Five
Name
ethanol water
Quantity
150 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was then heated
CUSTOM
Type
CUSTOM
Details
The oil bath was removed
CUSTOM
Type
CUSTOM
Details
Ethanol was partly removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate two times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to produce 7.55 g of pure 24

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OC1=C(C=CC=C1)C(C)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06627645B2

Procedure details

Hydroxylammoniumchloride (6.96 g, 100 mmol) and sodium acetate.3H2O (13.6 g, 100 mmol) were dissolved in 150 mL ethanol:water (7:3) and added to a solution of 2-hydroxyacetophenone (6.81 g, 50 mmol) in 50 mL ethanol:water (7:3). The pH was adjusted to 4-5 with 4N HCl (˜10 mL) and the reaction mixture was then heated to reflux (100° C.) for 1 hour. The oil bath was removed and the mixture was left overnight with stirring. Ethanol was partly removed by evaporation and the aqueous phase was extracted with ethyl acetate two times. The combined organic phases were dried over magnesium sulphate and evaporated to dryness to produce 7.55 g of pure 24.
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.81 g
Type
reactant
Reaction Step Three
Name
ethanol water
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
ethanol water
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[OH:2][NH3+:3].[C:4]([O-:7])(=O)[CH3:5].[Na+].O[CH2:10][C:11]([C:13]1C=C[CH:16]=[CH:15][CH:14]=1)=O.Cl>C(O)C.O>[OH:7][C:4]1[CH:5]=[CH:16][CH:15]=[CH:14][C:13]=1[C:11](=[N:3][OH:2])[CH3:10] |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
6.96 g
Type
reactant
Smiles
[Cl-].O[NH3+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
6.81 g
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
ethanol water
Quantity
50 mL
Type
solvent
Smiles
C(C)O.O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Five
Name
ethanol water
Quantity
150 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was then heated
CUSTOM
Type
CUSTOM
Details
The oil bath was removed
CUSTOM
Type
CUSTOM
Details
Ethanol was partly removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate two times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to produce 7.55 g of pure 24

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OC1=C(C=CC=C1)C(C)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06627645B2

Procedure details

Hydroxylammoniumchloride (6.96 g, 100 mmol) and sodium acetate.3H2O (13.6 g, 100 mmol) were dissolved in 150 mL ethanol:water (7:3) and added to a solution of 2-hydroxyacetophenone (6.81 g, 50 mmol) in 50 mL ethanol:water (7:3). The pH was adjusted to 4-5 with 4N HCl (˜10 mL) and the reaction mixture was then heated to reflux (100° C.) for 1 hour. The oil bath was removed and the mixture was left overnight with stirring. Ethanol was partly removed by evaporation and the aqueous phase was extracted with ethyl acetate two times. The combined organic phases were dried over magnesium sulphate and evaporated to dryness to produce 7.55 g of pure 24.
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.81 g
Type
reactant
Reaction Step Three
Name
ethanol water
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
ethanol water
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[OH:2][NH3+:3].[C:4]([O-:7])(=O)[CH3:5].[Na+].O[CH2:10][C:11]([C:13]1C=C[CH:16]=[CH:15][CH:14]=1)=O.Cl>C(O)C.O>[OH:7][C:4]1[CH:5]=[CH:16][CH:15]=[CH:14][C:13]=1[C:11](=[N:3][OH:2])[CH3:10] |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
6.96 g
Type
reactant
Smiles
[Cl-].O[NH3+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
6.81 g
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
ethanol water
Quantity
50 mL
Type
solvent
Smiles
C(C)O.O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Five
Name
ethanol water
Quantity
150 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was then heated
CUSTOM
Type
CUSTOM
Details
The oil bath was removed
CUSTOM
Type
CUSTOM
Details
Ethanol was partly removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate two times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to produce 7.55 g of pure 24

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OC1=C(C=CC=C1)C(C)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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